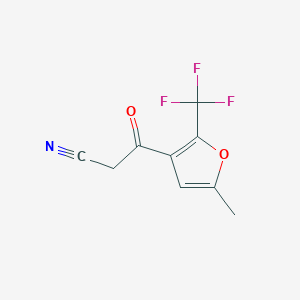

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE is a useful research compound. Its molecular formula is C9H6F3NO2 and its molecular weight is 217.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Green Chemistry and Solvent Selection

The study by Jesús Esteban, A. Vorholt, and W. Leitner (2020) discusses the valorization of sugars from lignocellulosic biomass for the production of chemicals and fuels. The dehydration of glucose or fructose and xylose can yield 5-hydroxymethylfurfural (5-HMF) and furfural, respectively. The research emphasizes the importance of selecting appropriate solvents for the biphasic dehydration process to increase productivity while minimizing undesired side reactions. The use of green solvents like ethyl acetate and methyl propionate, which are recommended by solvent selection guides, is highlighted for their environmental benefits and efficiency in the extraction process from aqueous media (Esteban, Vorholt, & Leitner, 2020).

Sustainable Access to Polymers and Functional Materials

V. M. Chernyshev, O. A. Kravchenko, and V. Ananikov (2017) review the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its prospects for use in producing monomers, polymers, and various materials. This research underscores the potential of HMF and its derivatives as sustainable alternatives to non-renewable hydrocarbon sources for the chemical industry. The derivatives discussed include 2,5-furandicarboxylic acid and 2,5-dimethylfuran, pointing towards a future where these furanic compounds could significantly contribute to the chemistry of the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).

Aqueous Media for Fluoroalkylation Reactions

The development of environmentally friendly methods for incorporating fluorinated groups into target molecules is discussed by Hai‐Xia Song et al. (2018). The study focuses on fluoroalkylation reactions in water or in the presence of water, exploring green chemistry approaches. These reactions include trifluoromethylation and difluoromethylation, among others, showcasing the use of water as a solvent or reactant under environment-friendly conditions. The findings suggest a promising direction for the synthesis of fluorine-containing compounds with improved environmental profiles (Song et al., 2018).

Catalytic Transformation to Cyclopentanones

Research by S. Dutta and N. Bhat (2021) on the catalytic conversion of biomass-derived furfurals to cyclopentanones and their derivatives reviews the use of furfural (FF) and 5-(hydroxymethyl)furfural (HMF) as feedstocks. The study highlights the advancements in developing scalable, selective, and environmentally friendly processes for converting FF and HMF to valuable petrochemical intermediates like cyclopentanone (CPN), using efficient and recyclable catalysts. This catalytic transformation represents a crucial step towards leveraging biomass-derived furanic compounds for synthesizing commercial products with significant market potential (Dutta & Bhat, 2021).

Safety and Hazards

While specific safety and hazard information for 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-5-4-6(7(14)2-3-13)8(15-5)9(10,11)12/h4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIDKSIRKJEOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938640 |

Source

|

| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-72-9 |

Source

|

| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-(((1/'-(Methylsulfonyl)-1/',2/',3/',6/'-tetrahydro-[2,4/'-bipyridin]-5-yl)oxy)Methyl)pi](/img/no-structure.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)